molecular formula C8H12INO B2718534 2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide CAS No. 56622-15-2

2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide

Cat. No. B2718534
CAS RN: 56622-15-2
M. Wt: 265.094
InChI Key: YHPXPZWCXOSPJR-UHFFFAOYSA-M
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Description

“2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide” is a type of quaternary ammonium salt. Quaternary ammonium salts are often used in various applications due to their unique properties. They are known for their antimicrobial properties and are used in a variety of products .


Molecular Structure Analysis

The molecule likely contains a pyridinium ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 2-hydroxyethyl group and a methyl group .

Scientific Research Applications

Crystal Engineering and Halogen Bonding

One study focused on the crystal matrix of N-methyl-3,5-dibromopyridinium iodide, highlighting its infinite helices formed by alternate arrangements of cations and anions bound by C–Br⋯I halogen bonding. This structure demonstrates the electron acceptor ability of bromine substituents on the pyridinium scaffold, relevant for designing materials with specific crystal properties (Logothetis et al., 2004).

Toxicology and Compound Distribution

Research on the distribution and toxicity of 1-(3-pyridyl)ethanol methiodide has shown that this compound, along with its analogs, exhibits rapid elimination from the body without significant passage through the blood-brain barrier. These findings are important for understanding the toxicological profiles of quaternary ammonium compounds (Bederka et al., 1967).

Dye-Sensitized Solar Cells

The application of organic ionic plastic crystals, such as 1-ethyl-1-methyl pyrrolidinium iodide, as solid-state electrolytes in dye-sensitized solar cells (DSSCs) has been explored. These solid-state devices demonstrate notable power conversion efficiency and stability at elevated temperatures, which is pivotal for the development of high-performance DSSCs (Li et al., 2012).

Synthetic Chemistry

Synthetic methodologies have been developed for creating various pyridinium-based compounds, including methods for iodocyclization to form furo[2,3-b]pyridin-4(1H)-ones and related furoquinolinones. These synthetic routes offer new avenues for constructing complex heterocyclic structures with potential applications in medicinal chemistry and material science (Aillaud et al., 2006).

Nonlinear Optical Materials

Research into multisubstituted pyridinium salts has unveiled their potential in nonlinear optical applications. Studies have revealed that compounds like N-methyl-2,6-di[(E)-p-dimethylaminophenylethenyl]pyridinium iodide exhibit strong saturated absorption and, depending on the pulse duration, can show reverse saturated or saturated absorption properties. These findings are crucial for developing optical materials with tailored absorption characteristics (Xu et al., 2008).

Mechanism of Action

The mechanism of action of quaternary ammonium compounds is generally related to their positive charge, which allows them to interact with negatively charged surfaces, such as bacterial cell walls .

Safety and Hazards

The safety data sheet for a similar compound, 2-Hydroxyethyl cellulose, suggests that it may cause skin and eye irritation. It is harmful if swallowed and should be handled with appropriate safety measures .

Future Directions

Ionic liquids, including quaternary ammonium salts, are a novel class of compounds with unique properties and a combinatorially great chemical diversity. They are utilized as synthesis and dispersion media for nanoparticles as well as for surface functionalization .

properties

IUPAC Name

2-(1-methylpyridin-1-ium-2-yl)ethanol;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO.HI/c1-9-6-3-2-4-8(9)5-7-10;/h2-4,6,10H,5,7H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPXPZWCXOSPJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1CCO.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide

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